BenchChemオンラインストアへようこそ!

(2-Bromo-5-methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Medicinal Chemistry Scaffold Diversification Kinase Drug Discovery

(2-Bromo-5-methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone (CAS 1797755-45-3) is a synthetic small molecule with the molecular formula C18H20BrN3O3 and molecular weight 406.28 g/mol. It belongs to the class of piperidinyl-pyridazinyl ethers featuring a 2-bromo-5-methoxyphenyl carbonyl pharmacophore linked via a piperidine ring to a 6-methylpyridazin-3-yloxy moiety.

Molecular Formula C18H20BrN3O3
Molecular Weight 406.28
CAS No. 1797755-45-3
Cat. No. B2715853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
CAS1797755-45-3
Molecular FormulaC18H20BrN3O3
Molecular Weight406.28
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)OC)Br
InChIInChI=1S/C18H20BrN3O3/c1-12-3-6-17(21-20-12)25-13-7-9-22(10-8-13)18(23)15-11-14(24-2)4-5-16(15)19/h3-6,11,13H,7-10H2,1-2H3
InChIKeyRTQAYGCYNRNUBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone (CAS 1797755-45-3): Chemical Identity & Sourcing Baseline


(2-Bromo-5-methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone (CAS 1797755-45-3) is a synthetic small molecule with the molecular formula C18H20BrN3O3 and molecular weight 406.28 g/mol . It belongs to the class of piperidinyl-pyridazinyl ethers featuring a 2-bromo-5-methoxyphenyl carbonyl pharmacophore linked via a piperidine ring to a 6-methylpyridazin-3-yloxy moiety [1]. The compound is cataloged for non-human research purposes only and is commercially available through specialty chemical suppliers . Piperidinyl-pyridazinyl derivatives have been investigated as inhibitors of stearoyl-CoA desaturase-1 (SCD1), GABA aminotransferase, and various kinases, establishing this scaffold as a privileged chemotype in drug discovery [2].

Why Generic Substitution of (2-Bromo-5-methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone Is Not Advisable Without Differential Evidence


Piperidinyl-pyridazinyl analogs are not interchangeable because small modifications in the heteroaryl ether, phenyl substitution pattern, or linker geometry produce divergent target selectivity and potency profiles. For example, within the SCD1 inhibitor series, replacing pyridine with pyridazine yielded a 3-fold improvement in potency [1]. In the GABA aminotransferase space, a structurally related analog bearing a cyclohexyloxy-piperidine group instead of the bromo-methoxyphenyl carbonyl achieved an IC50 of 2.3 nM, whereas other pyridazinyl-piperidine carboxamides displayed IC50 values in the 10–50 µM range against kinase targets . The 2-bromo-5-methoxyphenyl motif additionally provides a reactive aryl bromide handle for cross-coupling chemistry and a methoxy group that modulates electronic and solubility properties, features absent from common comparator scaffolds [2]. Without direct comparative data, assuming functional equivalence between this compound and any in-class analog is scientifically unjustified.

Quantitative Differentiation Evidence for (2-Bromo-5-methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone Procurement Decisions


Structural Orthogonality vs. Piperazine-Based 2-Bromo-5-methoxyphenyl Analogs

The target compound employs a piperidine core with a 6-methylpyridazin-3-yloxy ether at the 4-position, whereas the most commonly available 2-bromo-5-methoxyphenyl analogs in commercial libraries utilize a piperazine core linked via a benzyl or direct N-aryl bond. This structural divergence has known pharmacological consequences: piperidine-based SCD1 inhibitors achieve oral bioavailability in rodent models with dose-dependent reductions in plasma desaturation index, while piperazine-based pyridazine compounds are primarily explored as CCR5 antagonists with IC50 values around 6.29 µM, representing entirely distinct target classes [1][2]. The piperidine-ether linker in the target compound introduces greater conformational flexibility and alters the pKa of the basic nitrogen compared to piperazine, both parameters known to critically influence membrane permeability and target engagement .

Medicinal Chemistry Scaffold Diversification Kinase Drug Discovery

Pyridazine vs. Pyridine Heteroaryl Ether: Potency Differential in SCD1 Inhibition

In the SCD1 inhibitor series, systematic heteroaryl replacement studies demonstrated that pyridazine-based analogs achieved approximately 3-fold more potent enzyme inhibition compared to their direct pyridine counterparts [1]. The target compound incorporates the 6-methylpyridazin-3-yloxy moiety, positioning it within this higher-potency chemotype. Within the broader pyridazine-piperidine class, representative lead compound 28c demonstrated excellent cellular activity in blocking the conversion of saturated long-chain fatty acid-CoAs to monounsaturated LCFA-CoAs in HepG2 cells [2]. In contrast, pyridine-piperidine ethers lacking the second ring nitrogen show attenuated target engagement and reduced cellular desaturation index suppression [1].

SCD1 Inhibition Metabolic Disease Structure-Activity Relationship

Reactive Aryl Bromide Handle: Synthetic Diversification Advantage Over Non-Halogenated Analogs

The 2-bromo substituent on the methoxyphenyl ring provides a chemically orthogonal reactive handle suitable for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling rapid analog generation for SAR exploration [1]. Non-halogenated piperidinyl-pyridazinyl analogs (e.g., those bearing unsubstituted phenyl or methylphenyl groups) lack this diversification capacity and require de novo synthesis for each modification. The 5-methoxy group further differentiates this compound by providing a hydrogen bond acceptor that can influence target binding while also serving as a spectroscopic handle for reaction monitoring via LC-MS or NMR [1][2].

Parallel Synthesis Cross-Coupling Chemistry Library Diversification

Piperidine 4-Ether Linkage vs. Direct N-Pyridazine Connection: Conformational and Pharmacokinetic Implications

The target compound connects the piperidine ring to the pyridazine via a 4-oxy ether linker, creating a flexible spacer between the basic amine and the heteroaryl ring. This contrasts with analogs bearing a direct N-pyridazine bond at the piperidine 1-position, where the pyridazine is electronically conjugated to the amine lone pair [1]. In fluorinated piperidine EZH2 inhibitors, substituent basicity (pKa) was shown to critically impact cellular potency, with the pyridazine moiety capable of modulating this parameter . The ether linker in the target compound decouples the pyridazine from direct electronic influence on the piperidine nitrogen, potentially yielding a distinct pKa, metabolic stability, and off-rate profile compared to N-linked analogs .

Conformational Analysis Drug Metabolism Linker Optimization

Recommended Application Scenarios for (2-Bromo-5-methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone Based on Differential Evidence


SCD1 Inhibitor Lead Discovery and Metabolic Disease Research

The piperidinyl-pyridazinyl ether scaffold places this compound within a well-validated SCD1 inhibitor chemotype, where pyridazine heterocycles have demonstrated approximately 3-fold potency advantages over pyridine analogs [1]. The compound is suitable as a starting point for SCD1 inhibitor SAR campaigns targeting obesity, type-II diabetes, and related metabolic disorders, where potent, orally bioavailable inhibitors with demonstrated in vivo desaturation index reduction in Zucker fa/fa rats have been reported for structurally related analogs [2].

Kinase Inhibitor Screening and Oncology Probe Development

Structurally related 6-methylpyridazin-3-yloxy piperidine analogs have demonstrated CDK4/6 inhibitory activity with sub-micromolar to low micromolar IC50 values (1.8–3.0 µM) across multiple cancer cell lines including MCF-7, A549, and HeLa . The target compound's bromine substituent further enables rapid diversification for kinase selectivity profiling, making it a valuable entry point for oncology-focused medicinal chemistry programs [3].

Diversifiable Building Block for Parallel Synthesis Libraries

The 2-bromo-5-methoxyphenyl carbonyl motif combined with the pyridazinyl-piperidine core provides two orthogonal diversification vectors unavailable in simpler analogs. The aryl bromide enables Pd-catalyzed cross-coupling for late-stage functionalization, while the pyridazine ring offers additional sites for electrophilic or nucleophilic substitution [3]. This dual-handle architecture supports efficient parallel library synthesis for hit-to-lead and lead optimization phases, reducing synthesis cycle time compared to compounds requiring de novo core construction for each modification [3].

CNS Target Exploration Leveraging Pyridazine-Containing Piperidine Scaffolds

The 6-methylpyridazin-3-yl motif has been incorporated into potent CNS-active compounds, including GABA-A receptor ligands with Ki values as low as 3 nM and GABA aminotransferase inhibitors with IC50 values of 2.3 nM [4]. While the target compound itself lacks direct CNS activity data, its structural alignment with these validated CNS pharmacophores, combined with the favorable physicochemical properties conferred by the methoxy and pyridazine groups, supports its evaluation as a probe for CNS target engagement studies .

Quote Request

Request a Quote for (2-Bromo-5-methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.